molecular formula C12H25NS B13168927 Dodecanethioamide CAS No. 56352-45-5

Dodecanethioamide

Cat. No.: B13168927
CAS No.: 56352-45-5
M. Wt: 215.40 g/mol
InChI Key: ZFYXIWVLZSNNCG-UHFFFAOYSA-N
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Description

Dodecanethioamide is an organic compound with the molecular formula C12H25NS. It belongs to the class of thioamides, which are sulfur analogs of amides where the oxygen atom is replaced by a sulfur atom. Thioamides are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanethioamide can be synthesized through several methods. One common approach involves the reaction of dodecanamide with Lawesson’s reagent in tetrahydrofuran. This method yields this compound with a yield of approximately 60% . Another method involves the use of sulfuration agents to convert dodecanamide to this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dodecanethioamide undergoes various chemical reactions, including:

    Oxidation: Thioamides can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: Thioamides can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

Dodecanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for other thioamide compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development due to its ability to mimic amide functions in biomolecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodecanethioamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. Thioamides can alter hydrogen bonding networks, metal interactions, and peptide folding, which can affect the biological activity of peptides and proteins . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Prothionamide
  • Closthioamide
  • Cycasthioamide
  • 6-Thioguanine
  • 4-Thiouridine

Uniqueness

Dodecanethioamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of membrane-active compounds and surfactants .

Properties

CAS No.

56352-45-5

Molecular Formula

C12H25NS

Molecular Weight

215.40 g/mol

IUPAC Name

dodecanethioamide

InChI

InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14)

InChI Key

ZFYXIWVLZSNNCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=S)N

Origin of Product

United States

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